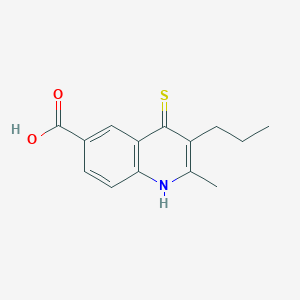

4-mercapto-2-methyl-3-propyl-6-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine moiety . They have become essential in synthetic organic chemistry and medicinal chemistry due to their versatile applications . Thiols, also known as mercaptans, are compounds which contain an -SH functional group . They are analogous to alcohols, with the -SH group (called a mercapto group) replacing the -OH group of alcohols .

Synthesis Analysis

The synthesis of quinolines has been extensively studied, with numerous protocols reported in the literature . Classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . Thiols can be formed by the reaction of hydrosulfide anion with an alkyl halide .Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Thiols contain an -SH functional group .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Thiols can react with heavy metals forming insoluble compounds .Physical And Chemical Properties Analysis

Thiols are known for their pungent, disagreeable odor . They have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound, particularly under the name “Oprea1_835331”, has been mentioned in the context of chemical synthesis . It is involved in the protodeboronation of alkyl boronic esters, a valuable but previously unknown transformation .

Flavoring Agent

As “4-Mercapto-4-methyl-2-pentanone”, the compound is one of the most strongly contributing odorants in the volatile fraction of a Japanese green tea (sen-cha) infusion . It’s also found in reconstituted concentrate after thermal concentration .

Pharmaceutical Research

The compound, particularly as “4-Mercapto-4-methyl-2-pentanone”, has been mentioned in the context of pharmaceutical research . It’s part of the development of a prodrug by Gilead Sciences to combat diseases .

Material Science

Mercapto compounds, such as this one, are known to play an important role in the fabrication of applicable substances in the field of advanced functional materials .

Biological Research

Mercapto compounds, including this one, are known for their chemopreventive and chemotherapeutic effects on cancer .

Operation Research

While not directly linked to the compound, operation research is a field where scientific research applications of various compounds, including this one, could potentially be explored .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methyl-3-propyl-4-sulfanylidene-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-4-10-8(2)15-12-6-5-9(14(16)17)7-11(12)13(10)18/h5-7H,3-4H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXNVODYOHCEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC2=C(C1=S)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-3-propyl-4-sulfanylidene-1H-quinoline-6-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)

![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)

![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)

![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)